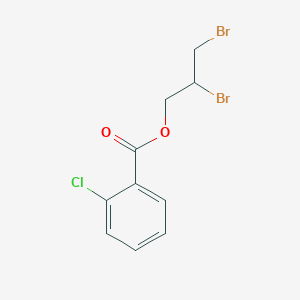

2,3-Dibromopropyl 2-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6308-17-4 |

|---|---|

Molecular Formula |

C10H9Br2ClO2 |

Molecular Weight |

356.44 g/mol |

IUPAC Name |

2,3-dibromopropyl 2-chlorobenzoate |

InChI |

InChI=1S/C10H9Br2ClO2/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7H,5-6H2 |

InChI Key |

LLYXWJQLCPTCNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2,3 Dibromopropyl 2 Chlorobenzoate

Bromination of Unsaturated 2-Chlorobenzoate (B514982) Esters

An alternative approach involves first synthesizing an unsaturated ester, such as allyl 2-chlorobenzoate, and then brominating the double bond. nih.gov

Step 1: Synthesis of Allyl 2-chlorobenzoate: This can be achieved by the esterification of 2-chlorobenzoic acid with allyl alcohol under standard Fischer esterification conditions.

Step 2: Bromination: The resulting allyl 2-chlorobenzoate is then treated with bromine, which adds across the allyl group's double bond to form the desired 2,3-Dibromopropyl 2-chlorobenzoate. This reaction is a form of allylic bromination. masterorganicchemistry.comyoutube.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can also be used for allylic bromination, often providing better selectivity and milder reaction conditions. masterorganicchemistry.comwikipedia.org

Nucleophilic Substitution Approaches on Related Halogenated Esters

Nucleophilic substitution reactions on other halogenated esters can also be employed to synthesize the target compound. wikipedia.orgncert.nic.inmasterorganicchemistry.com This would involve starting with an ester that has a good leaving group on the propyl chain and displacing it with bromide ions. For example, one could theoretically start with propyl 2-chlorobenzoate and perform a di-bromination, or start with a di-hydroxy propyl ester and convert the hydroxyl groups to bromides. However, these routes are generally less direct and may involve more steps and potential side reactions compared to the direct esterification or bromination of an unsaturated ester.

Spectroscopic Data for 2,3-Dibromopropyl 2-chlorobenzoate Not Found

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound 2,3-Dibromopropyl 2-chlorobenzoate could not be located. Specifically, research findings providing a complete analysis of its Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra are not readily accessible.

While spectroscopic information is available for the precursor molecule, 2-chlorobenzoic acid , this data is not sufficient to extrapolate the precise spectroscopic characteristics of the final ester product, 2,3-Dibromopropyl 2-chlorobenzoate. The process of esterification significantly alters the chemical environment of the atoms within the molecule, leading to unique spectral fingerprints that must be determined experimentally.

Consequently, the generation of an article with the requested detailed sections and data tables on the spectroscopic characterization and structural elucidation of 2,3-Dibromopropyl 2-chlorobenzoate is not possible at this time due to the absence of the necessary primary research data in the public domain.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromopropyl 2 Chlorobenzoate

Mass Spectrometry Investigations

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in elucidating the elemental composition and structure of a compound through the analysis of its molecular ion and fragmentation patterns.

While a publicly available experimental electron ionization mass spectrum for 2,3-Dibromopropyl 2-chlorobenzoate (B514982) is not readily found in the searched literature, a predictive analysis of its fragmentation can be made based on the known behavior of its constituent functional groups: the 2-chlorobenzoyl moiety and the 2,3-dibromopropyl chain. The ionization of the parent molecule would result in a molecular ion, [M]⁺˙. Due to the presence of chlorine and bromine isotopes, this molecular ion peak would appear as a cluster of peaks.

The primary fragmentation pathways anticipated for 2,3-Dibromopropyl 2-chlorobenzoate under EI-MS are detailed below. These cleavages are driven by the stability of the resulting fragments.

One of the most probable initial fragmentations is the cleavage of the ester bond. This can occur in two ways:

Formation of the 2-chlorobenzoyl cation: This would result in a prominent peak corresponding to the [C₇H₄ClO]⁺ ion. The presence of one chlorine atom would lead to a characteristic isotopic pattern with peaks at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl) in an approximate 3:1 ratio. This acylium ion is resonance-stabilized.

Formation of the 2,3-dibromopropyl cation: Cleavage of the C-O bond with charge retention on the alkyl fragment would yield the [C₃H₅Br₂]⁺ ion. The two bromine atoms would produce a distinctive isotopic cluster with major peaks at m/z 215, 217, and 219 in an approximate 1:2:1 ratio, corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.

Further fragmentation of the 2,3-dibromopropyl cation could occur through the loss of a bromine atom to form a [C₃H₅Br]⁺ ion, which would also exhibit a characteristic isotopic pattern with peaks of nearly equal intensity at m/z 136 and 138. The loss of HBr is another possible fragmentation pathway.

The 2-chlorobenzoyl cation can also undergo further fragmentation, most notably by losing a molecule of carbon monoxide (CO) to form the 2-chlorophenyl cation, [C₆H₄Cl]⁺. This would result in peaks at m/z 111 and 113 (3:1 ratio).

A McLafferty-type rearrangement is also a possibility, involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (2,3-dibromopropene) and the formation of a radical cation of 2-chlorobenzoic acid.

A summary of the predicted key fragments is presented in the table below.

| Predicted Fragment Ion | Structure | Predicted m/z (Monoisotopic) | Isotopic Pattern |

| 2-chlorobenzoyl cation | [C₇H₄³⁵ClO]⁺ | 139 | Peaks at 139 and 141 (3:1) |

| 2-chlorophenyl cation | [C₆H₄³⁵Cl]⁺ | 111 | Peaks at 111 and 113 (3:1) |

| 2,3-dibromopropyl cation | [C₃H₅⁷⁹Br₂]⁺ | 215 | Peaks at 215, 217, 219 (1:2:1) |

| Bromopropyl cation | [C₃H₅⁷⁹Br]⁺ | 136 | Peaks at 136 and 138 (1:1) |

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. The molecular formula of 2,3-Dibromopropyl 2-chlorobenzoate is C₁₀H₉Br₂ClO₂.

The theoretical exact masses for the most abundant isotopic combinations of the molecular ion are calculated as follows:

| Isotopic Composition | Calculated Exact Mass (Da) |

| C₁₀H₉⁷⁹Br₂³⁵ClO₂ | 353.8604 |

| C₁₀H₉⁷⁹Br⁸¹Br³⁵ClO₂ | 355.8583 |

| C₁₀H₉⁸¹Br₂³⁵ClO₂ | 357.8563 |

| C₁₀H₉⁷⁹Br₂³⁷ClO₂ | 355.8574 |

| C₁₀H₉⁷⁹Br⁸¹Br³⁷ClO₂ | 357.8554 |

| C₁₀H₉⁸¹Br₂³⁷ClO₂ | 359.8533 |

An experimental HRMS measurement that matches one of these calculated values would unequivocally confirm the elemental composition of 2,3-Dibromopropyl 2-chlorobenzoate.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the 2,3-Dibromopropyl 2-chlorobenzoate molecule in the solid state.

However, a search of the existing scientific literature and crystallographic databases did not yield any published X-ray crystal structures for 2,3-Dibromopropyl 2-chlorobenzoate. Therefore, at the time of this writing, no experimental data on its solid-state structure is available. To obtain this information, the compound would need to be synthesized, purified, and grown into single crystals suitable for X-ray diffraction analysis.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dibromopropyl 2 Chlorobenzoate

Hydrolytic Degradation Pathways

The primary hydrolytic degradation pathway for 2,3-Dibromopropyl 2-chlorobenzoate (B514982) involves the cleavage of the ester linkage. This reaction is a fundamental process for many ester-containing compounds in aqueous environments.

The hydrolysis of an ester can be catalyzed by either acid or base. In neutral water, the reaction is typically slow. The mechanism of base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.

The kinetics of ester hydrolysis are often studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., water or hydroxide ion) is in large excess. The rate of hydrolysis is influenced by steric and electronic factors. For instance, electron-withdrawing groups on the acyl portion of the ester can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. In the case of 2,3-Dibromopropyl 2-chlorobenzoate, the 2-chlorobenzoyl group contains an electron-withdrawing chlorine atom, which is expected to enhance the rate of hydrolysis compared to an unsubstituted benzoyl ester.

Studies on similar esters have shown that the rate of hydrolysis is dependent on the structure of both the acyl and the alkyl portions of the molecule. nih.gov For example, the hydrolysis rates of various benzoate (B1203000) esters have been shown to be influenced by the nature of the alcohol moiety and the substituents on the benzene (B151609) ring. nih.gov

The rate of hydrolysis of 2,3-Dibromopropyl 2-chlorobenzoate is significantly influenced by the pH of the surrounding medium.

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. The rate of hydrolysis is generally proportional to the concentration of hydronium ions.

Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis is primarily due to the uncatalyzed reaction with water, which is generally a slow process.

Basic Conditions (pH > 7): In basic solutions, the hydroxide ion is a much stronger nucleophile than water, leading to a significantly faster rate of hydrolysis (saponification). The reaction rate is directly proportional to the hydroxide ion concentration.

The relationship between pH and the rate of hydrolysis can be complex, often exhibiting a "V-shaped" or "U-shaped" profile in a plot of the logarithm of the rate constant versus pH, with the minimum rate occurring at a specific pH.

Table 1: Expected Influence of pH on the Relative Rate of Hydrolysis of 2,3-Dibromopropyl 2-chlorobenzoate

| pH Range | Catalyst | Expected Relative Rate of Hydrolysis |

| 1-3 | H₃O⁺ | High and increasing with decreasing pH |

| 4-6 | H₂O (uncatalyzed) | Low (minimum rate) |

| 7-9 | OH⁻ | Moderate and increasing with pH |

| 10-14 | OH⁻ | High and increasing with increasing pH |

Dehalogenation Reactions

Dehalogenation involves the removal of one or more halogen atoms (in this case, bromine and chlorine) from the molecule. This can occur through various mechanisms.

The 2,3-dibromopropyl group contains vicinal (adjacent) bromine atoms, which can be eliminated to form a double bond. This is a classic example of a dehalogenation reaction. The mechanism can proceed via an E2 (elimination, bimolecular) pathway, where a base abstracts a proton and a leaving group (bromide ion) departs simultaneously, or via a reductive elimination pathway.

The chlorine atom attached to the benzene ring is an aryl halide and is generally less reactive towards nucleophilic substitution and elimination reactions than the alkyl bromides. However, under specific conditions, such as with strong reducing agents or certain catalysts, its removal can be achieved. Reductive dechlorination of chlorobenzoates has been observed in biological systems and can be catalyzed by specific enzymes. nih.gov

The elimination of bromine from the propyl chain is expected to be the more facile dehalogenation pathway under typical chemical conditions. The mechanism of halogenation of alkenes, which is the reverse reaction, proceeds through a halonium ion intermediate. youtube.comlibretexts.org The dehalogenation likely follows a related pathway, where a reducing agent can facilitate the removal of the two bromine atoms.

Various chemical reagents can be employed to effect dehalogenation:

Reducing Metals: Metals like zinc, magnesium, and sodium are commonly used for the dehalogenation of vicinal dihalides. For example, zinc dust can react with 2,3-dibromopropyl compounds in a suitable solvent to yield an alkene. The reaction involves the transfer of electrons from the metal to the carbon-bromine bonds, leading to the formation of a carbanion or a radical intermediate, which then eliminates a bromide ion to form the double bond.

Iodide Ions: Iodide ions (e.g., from sodium iodide in acetone) can also promote the debromination of vicinal dibromides. The iodide ion acts as a nucleophile, attacking one of the bromine atoms and displacing it. The resulting intermediate then undergoes an E2-like elimination to form the alkene and elemental iodine.

Strong Reducing Agents: For the more resistant aryl-chlorine bond, stronger reducing agents such as sodium in liquid ammonia (B1221849) or catalytic hydrogenation (H₂ gas with a palladium or nickel catalyst) might be necessary.

Oxidation and Reduction Processes

The different functional groups within 2,3-Dibromopropyl 2-chlorobenzoate exhibit different susceptibilities to oxidation and reduction.

Oxidation: The aromatic ring is generally resistant to oxidation unless harsh conditions are used. The primary alkyl bromide groups are also relatively stable towards common oxidizing agents. However, strong oxidizing agents could potentially lead to the cleavage of the molecule. The ester group itself is generally resistant to oxidation.

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-chlorobenzyl alcohol and 2,3-dibromopropan-1-ol. The carbon-bromine bonds can be reduced (hydrogenolysis) to carbon-hydrogen bonds using catalytic hydrogenation or other reducing agents. Similarly, the aryl-chlorine bond can be cleaved under reducing conditions, although this typically requires more forcing conditions than the reduction of the alkyl bromides.

Isomerization and Rearrangement Reactions

Thermal decomposition studies of TBBPA-DBPE indicate that at elevated temperatures, the primary reactions involve the cleavage of the ether bond and the elimination of hydrogen bromide (HBr). nih.gov For 2,3-dibromopropyl 2-chlorobenzoate, analogous thermal stress would likely lead to:

Elimination of HBr: This could result in the formation of various brominated propenyl 2-chlorobenzoate isomers.

Ester pyrolysis: At higher temperatures, the ester linkage can undergo pyrolysis, potentially leading to the formation of 2-chlorobenzoic acid and various brominated propene derivatives.

The following table summarizes the potential products from the thermal decomposition of the 2,3-dibromopropyl group based on analogous compounds.

| Compound | Temperature Range (°C) | Key Thermal Events | Potential Products | Reference |

| TBBPA-DBPE (analogue) | 290-325 | Exothermic reaction, mass loss | HBr, brominated propenes | nih.govcurtin.edu.au |

| TBBPA-DBPE (analogue) | High temperature pyrolysis | Ether bond cleavage, HBr elimination | 3-Bromopropene, 2,3-dibromopropene | nih.gov |

This table outlines potential thermally induced transformation products of 2,3-Dibromopropyl 2-chlorobenzoate based on data from analogous compounds.

There is a lack of specific information in the reviewed scientific literature concerning catalyst-mediated rearrangements of 2,3-dibromopropyl 2-chlorobenzoate. In general, vicinal dihalides can undergo various rearrangements, but these are highly dependent on the specific substrate, catalyst, and reaction conditions. Potential, though not experimentally verified for this compound, rearrangements could include catalyst-induced migrations of the bromine atoms or rearrangements of the carbon skeleton under specific catalytic conditions. Further research is required to elucidate any such potential reaction pathways.

Environmental Fate and Abiotic/biotic Transformation Pathways of 2,3 Dibromopropyl 2 Chlorobenzoate

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves chemical transformation without the involvement of living organisms. For 2,3-Dibromopropyl 2-chlorobenzoate (B514982), the key abiotic pathways are expected to be photodegradation, advanced oxidation, and hydrolysis.

Photodegradation in Aquatic Systems

Photodegradation, or the breakdown of molecules by light, is a significant fate process for many organic compounds in sunlit surface waters. Studies on various brominated flame retardants (BFRs) show they can undergo phototransformation. For instance, the presence of BFRs like decabromodiphenylether (BDE-209) and tetrabromobisphenol A (TBBPA) in polystyrene plastic films has been shown to accelerate the photooxidation rate of the plastic itself when exposed to simulated or natural sunlight. nih.gov This enhanced degradation leads to increased fragmentation of the polymer and the release of brominated photoproducts into both water and air. nih.gov

The 2-chlorobenzoic acid (2-CBA) portion of the molecule is also susceptible to photodegradation. Studies using titanium dioxide (TiO₂) as a photocatalyst under UV light have demonstrated the effective degradation of 2-CBA. researchgate.netcarlroth.com The process is influenced by environmental factors; for example, common ions in eutrophic waters, such as nitrate (B79036) (NO₃⁻) and phosphate (B84403) (H₂PO₄⁻), can inhibit the degradation rate by competing for reactive species. researchgate.netcarlroth.com The primary mechanism in these systems is the attack by highly reactive hydroxyl radicals. researchgate.net

Advanced Oxidation Processes (AOPs) for Transformation

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to remove organic pollutants by generating highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org These processes, which include combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, are effective in breaking down persistent halogenated organic compounds. wikipedia.org

The UV/H₂O₂ process, for example, relies on the photolysis of hydrogen peroxide to produce •OH radicals, which can then oxidize contaminants. nih.gov The efficiency of AOPs in degrading halogenated compounds can be affected by water chemistry. The presence of bicarbonate/carbonate ions can be detrimental as they act as scavengers of OH radicals. researchgate.net For brominated compounds specifically, AOPs can lead to the formation of inorganic byproducts. Oxidation of the bromide ion (Br⁻), which can be released during the degradation of BFRs, can lead to the formation of hypobromous acid (HOBr) and potentially bromate (B103136) (BrO₃⁻), a regulated disinfection byproduct. nih.govepfl.ch The combination of ozone and hydrogen peroxide (the Peroxone process) has been studied for its ability to control bromate formation while still effectively degrading target organic compounds. researchgate.net

Hydrolytic Transformation in Water and Soil

Hydrolysis is a chemical reaction with water that can split a molecule. For 2,3-Dibromopropyl 2-chlorobenzoate, the ester linkage is the most likely site for hydrolysis, which would yield 2,3-dibromo-1-propanol (B41173) and 2-chlorobenzoic acid. chemguide.co.uklibretexts.org This reaction can be catalyzed by acids or bases. libretexts.org

Acid-catalyzed hydrolysis is reversible, and an excess of water is needed to drive the reaction toward the products (alcohol and carboxylic acid). chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion, forming an alcohol and a carboxylate salt. libretexts.orgmasterorganicchemistry.com

The rate of hydrolysis is dependent on the structure of the ester. Studies on various esters show that the chemical environment significantly influences stability. nih.govnih.gov Research on the enzymatic hydrolysis of different 2-chlorobenzoate esters has demonstrated that these compounds can be broken down by esterase enzymes, indicating a potential pathway in biological systems that mimics chemical hydrolysis. researchgate.net

The expected hydrolysis products themselves have distinct environmental fates:

2,3-dibromo-1-propanol : This compound is not expected to readily volatilize from water or soil. It is anticipated to be degraded in the atmosphere by hydroxyl radicals with an estimated half-life of 8 days. Limited data suggest it may be susceptible to aerobic biodegradation and has a low potential for bioaccumulation. nih.gov

2-chlorobenzoic acid : This compound is soluble in water and likely to be mobile in the environment. fishersci.com It is susceptible to biodegradation under various conditions, as detailed in the following sections.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms like bacteria and fungi. This is a crucial pathway for the environmental degradation of many synthetic chemicals.

Aerobic Biodegradation Studies

Under aerobic (oxygen-present) conditions, many brominated and chlorinated compounds can be degraded. While specific studies on 2,3-Dibromopropyl 2-chlorobenzoate are lacking, research on its components and related BFRs provides insight.

Bacterial consortia isolated from contaminated groundwater have shown the ability to degrade BFRs such as tribromoneopentylalcohol (TBNPA) and dibromoneopentyl glycol (DBNPG). nih.govbgu.ac.ilmdpi.com This degradation often requires the presence of an additional carbon source (cometabolism) and involves a debromination step where bromide ions are released into the medium. bgu.ac.ilmdpi.com The initial step is proposed to be an oxidative attack. nih.gov

The aerobic biodegradation of 2-chlorobenzoic acid (2-CBA) is well-documented. Bacteria degrade it by first creating catechol intermediates, which are then broken down by ring cleavage. jbarbiomed.com Aeromonas hydrophila, for instance, has been shown to use 2-CBA as a source of carbon and energy, with degradation rates dependent on the initial concentration. jbarbiomed.com

The table below summarizes the biodegradation half-lives for several BFRs in aerobic soil, illustrating the variability in persistence among these compounds.

| Compound | Half-Life in Aerobic Soil (days) |

|---|---|

| 2,4,6-tribromophenol (246BrPh) | <10 |

| Hexabromobenzene (HxBrBz) | ~20 |

| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) | ~30 |

| Tetrabromobisphenol A (TBBPA) | ~100 |

| 2,4,4'-tribromodiphenyl ether (BDE 28) | >150 |

| Decabromodiphenyl ether (BDE 209) | No significant degradation |

Data sourced from a study on biodegradation kinetics in soil. nih.gov

Anaerobic Biodegradation Processes

Under anaerobic (oxygen-absent) conditions, which are common in sediments and some groundwater, different degradation pathways dominate. For halogenated aromatic compounds, the initial step is often reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom.

The anaerobic degradation of 2-chlorobenzoate (2-CBA) has been observed in methanogenic consortia. nih.gov The process begins with the dechlorination at the ortho position to form benzoate (B1203000), which is then further degraded. nih.gov These consortia can also dehalogenate other ortho-substituted benzoates like 2-bromobenzoate (B1222928) and 2,6-dichlorobenzoate. nih.gov The degradation of chlorobenzoates is often considered a rate-limiting step in the breakdown of larger pollutants like polychlorinated biphenyls (PCBs). jbarbiomed.com Studies with various anaerobic bacteria, including phototrophic bacteria like Rhodopseudomonas palustris and denitrifying bacteria like Thauera chlorobenzoica, have demonstrated the complete breakdown of chlorobenzoates to methane, carbon dioxide, and water, with benzoic acid as a key intermediate. researchgate.netresearchgate.netnih.gov

In contrast to aerobic conditions, some BFRs show greater persistence in anaerobic environments. For example, in one study, the degradation of several BFRs was slower in anaerobic soil compared to aerobic soil. nih.gov

| Compound | Half-Life in Anaerobic Soil (days) |

|---|---|

| 2,4,6-tribromophenol (246BrPh) | <10 |

| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) | ~25 |

| Hexabromobenzene (HxBrBz) | ~50 |

| Tetrabromobisphenol A (TBBPA) | ~150 |

| 2,4,4'-tribromodiphenyl ether (BDE 28) | >150 |

| Decabromodiphenyl ether (BDE 209) | >150 |

Data sourced from a study on biodegradation kinetics in soil. nih.gov

Information regarding the environmental fate and biotransformation of 2,3-Dibromopropyl 2-chlorobenzoate is not available in the public domain.

Extensive searches for scientific literature and data concerning the microbial degradation products and enzymatic biotransformations of the specific chemical compound "2,3-Dibromopropyl 2-chlorobenzoate" have yielded no specific results.

While research exists on the environmental fate and biodegradation of related compound classes, such as other halogenated benzoates and brominated flame retardants, this information is not directly applicable to 2,3-Dibromopropyl 2-chlorobenzoate. The structure of a chemical compound dictates its specific interactions with microbial communities and enzymes, and therefore, data from analogous compounds cannot be reliably extrapolated.

Consequently, the requested article detailing the microbial degradation products and enzymatic biotransformations of 2,3-Dibromopropyl 2-chlorobenzoate cannot be generated at this time due to a lack of available scientific data.

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dibromopropyl 2 Chlorobenzoate

Chromatographic Techniques

Chromatography is a cornerstone for the separation of complex mixtures, and both gas and liquid chromatography offer powerful tools for the analysis of 2,3-Dibromopropyl 2-chlorobenzoate (B514982).

Gas Chromatography (GC) with Various Detectors (e.g., FPD, FID)

Gas chromatography is a primary technique for the analysis of semi-volatile and thermally stable compounds like 2,3-Dibromopropyl 2-chlorobenzoate. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

A Flame Photometric Detector (FPD) can be utilized, particularly if sulfur or phosphorus-containing derivatives are prepared, though it is not a primary detector for halogenated compounds. More commonly, a Flame Ionization Detector (FID) can be used for the quantification of organic compounds. However, for halogenated compounds, an Electron Capture Detector (ECD) is often preferred due to its high sensitivity to electrophilic substances.

For analogous compounds like tris(2,3-dibromopropyl)phosphate, GC analysis has been performed. However, thermal decomposition can be a significant challenge, potentially leading to the formation of degradation products and inaccurate quantification. This suggests that the thermal stability of 2,3-Dibromopropyl 2-chlorobenzoate would need to be carefully evaluated when developing a GC-based method.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), provides a viable alternative to GC, especially for thermally labile compounds. LC methods can be tailored for the separation of 2,3-Dibromopropyl 2-chlorobenzoate from complex sample matrices.

For instance, methods developed for the analysis of related compounds like chlorobenzoic acids often utilize reversed-phase chromatography with a C18 column. researchgate.netresearchgate.netnih.gov A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used to achieve separation. researchgate.netresearchgate.netnih.gov Detection is commonly performed using a diode array detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.netnih.gov

A study on the determination of meta-chlorobenzoic acid employed a mobile phase of n-hexane and ethanol (B145695) with detection at 235 nm. researchgate.netresearchgate.netnih.gov While this is for a precursor, it provides a starting point for developing a normal-phase LC method for 2,3-Dibromopropyl 2-chlorobenzoate.

Mass Spectrometry Based Methods

The coupling of chromatographic techniques with mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for trace analysis of environmental contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. For trace analysis of halogenated compounds, GC-MS is a powerful tool. In a study on similar brominated flame retardants, a GC-MS based method was developed for their quantification in textile products. researchgate.net For accurate and sensitive quantification, the use of deuterated internal standards, such as TDBPP-d15, was employed. researchgate.net

The mass spectrum of a related compound, 2-chlorobenzoic acid isopropyl ester, is available in the NIST WebBook and can provide insights into the expected fragmentation patterns of 2,3-Dibromopropyl 2-chlorobenzoate. The fragmentation of halogenated compounds in electron ionization (EI) mass spectrometry often involves the characteristic loss of halogen atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For complex environmental matrices where interferences are a significant concern, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS offers high selectivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

The analysis of p-chlorobenzoic acid in water has been successfully achieved using LC-MS/MS. researchgate.net An analytical method for tetrabromobisphenol A bis(2,3-dibromopropylether), a structurally related brominated flame retardant, in environmental samples was developed using HPLC coupled with an ion trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface. researchgate.net This approach demonstrates the potential of LC-MS/MS for the sensitive and selective determination of 2,3-Dibromopropyl 2-chlorobenzoate in challenging samples like sediment and sewage sludge. researchgate.net

Sample Preparation Techniques for Environmental and Synthetic Samples

Effective sample preparation is a critical step to isolate 2,3-Dibromopropyl 2-chlorobenzoate from the sample matrix, remove interferences, and concentrate the analyte prior to instrumental analysis.

For environmental samples such as soil, sediment, and water, extraction is the initial step. Techniques like soxhlet extraction, sonication, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE) can be employed. In a study on a related brominated flame retardant, PFE and fluidised bed extraction showed superior recovery rates compared to classical soxhlet and sonication methods. researchgate.net The choice of solvent is crucial, with solvents like ethyl acetate (B1210297) being a safer alternative to benzene (B151609). researchgate.net

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. Common cleanup techniques include solid-phase extraction (SPE) using cartridges packed with materials like florisil (B1214189) or silica (B1680970) gel, and gel permeation chromatography (GPC). For the analysis of bis(2,3-dibromopropyl) phosphate (B84403) and tris(2,3-dibromopropyl) phosphate in textiles, a florisil cartridge was used for purification. researchgate.net

For synthetic samples, where the concentration of the target analyte is expected to be higher and the matrix less complex, a simple dissolution and dilution step in a suitable organic solvent may be sufficient before analysis.

Extraction Methods

The initial and critical step in the analysis of 2,3-Dibromopropyl 2-chlorobenzoate is its efficient extraction from the sample matrix. The primary goal is to isolate the analyte from interfering components. Common extraction techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Soxhlet extraction.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. While effective, LLE can be labor-intensive and time-consuming. nih.gov For the analysis of related brominated compounds, LLE has been employed, often followed by further purification steps. nih.gov

Solid-Phase Extraction (SPE): SPE has emerged as a more efficient and less solvent-intensive alternative to LLE. nih.govnih.gov It utilizes a solid adsorbent packed in a cartridge to selectively retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. nih.gov This technique offers high recovery rates and concentration of the analyte. nih.gov For instance, a study on the analysis of 2,3-dibromo-1-propanol (B41173), a related compound, reported an extraction recovery of 96% using an automated SPE method. nih.gov SPE cartridges with various sorbents are available, allowing for optimization based on the analyte's properties. restek.com

Soxhlet Extraction: This method is particularly useful for extracting nonvolatile and semi-volatile organic compounds from solid samples like soil and sludge. epa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, ensuring thorough contact and efficient extraction. epa.gov While effective, Soxhlet extraction can be time-consuming. researchgate.net

The selection of the extraction method depends heavily on the sample type. The following table summarizes the applicability of each method.

| Extraction Method | Sample Type | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Liquid | Well-established, versatile |

| Solid-Phase Extraction (SPE) | Liquid | High recovery, reduced solvent use, automation potential nih.gov |

| Soxhlet Extraction | Solid | High efficiency for solid matrices epa.gov |

Clean-up and Purification Procedures

Following extraction, the resulting extract often contains co-extracted matrix components that can interfere with the final analysis. Therefore, a clean-up step is crucial to remove these interferences and enhance the sensitivity and accuracy of the detection method.

Florisil Cartridge: A widely used and effective clean-up method involves the use of Florisil cartridges. epa.govepa.govrestek.com Florisil is a synthetic magnesium silicate (B1173343) adsorbent that is particularly effective at removing polar interferences. restek.com The sample extract is passed through the Florisil cartridge, and the non-polar analyte of interest is eluted while polar impurities are retained. epa.govrestek.com The effectiveness of Florisil clean-up has been demonstrated for a variety of organic contaminants, including pesticides and other halogenated compounds. epa.govrestek.com The activation of Florisil by heating prior to use is a critical step to ensure its adsorptive capacity. epa.gov

A study on the analysis of tris(2,3-dibromopropyl) phosphate (TDBPP) in textiles established a pretreatment method that included purification with a Florisil cartridge column, achieving a recovery rate of approximately 100%. nih.gov

The following table outlines the steps in a typical Florisil cartridge clean-up procedure.

| Step | Description |

| Cartridge Conditioning | The Florisil cartridge is washed with a suitable solvent to remove any potential contaminants. epa.gov |

| Sample Loading | The sample extract is loaded onto the conditioned cartridge. epa.gov |

| Elution | The target analyte is eluted from the cartridge using an appropriate solvent or solvent mixture, leaving interferences behind. epa.gov |

| Concentration | The eluate is often concentrated to a smaller volume before instrumental analysis. epa.gov |

Method Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical data, rigorous method validation and ongoing quality control are essential. fda.govfda.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. fda.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. fda.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For instance, in the development of an analytical method for TDBPP, a related brominated flame retardant, a study reported a detection limit of 1.0 μg/mL. nih.gov Another study on bis(2,3-dibromopropyl) phosphate and TDBPP reported detection limits of 0.05 μg/g and 0.3 μg/g, respectively, with recoveries in various materials ranging from 66-108% and relative standard deviations of 1.2-10.2%. nih.gov

Quality control measures, such as the regular analysis of blanks, standards, and certified reference materials, are implemented to monitor the performance of the analytical method over time and ensure the continued accuracy of the results.

Computational and Theoretical Chemistry Studies of 2,3 Dibromopropyl 2 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like "2,3-Dibromopropyl 2-chlorobenzoate (B514982)," DFT can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

A typical approach would involve using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. For the related compound, 2-chlorobenzoic acid, DFT calculations have been successfully used to determine its optimized geometry and electronic properties. researchgate.net These studies provide a framework for how "2,3-Dibromopropyl 2-chlorobenzoate" would be computationally investigated.

The electronic structure, which governs the chemical reactivity and spectroscopic properties of the molecule, is also a key output of DFT calculations. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability.

Table 1: Representative Theoretical Data for a Related Compound (2-chlorobenzoic acid) from DFT Calculations

| Parameter | Calculated Value | Method |

| Optimized Bond Length (C=O) | 1.20 Å | B3LYP/6-311++G(d,p) |

| Optimized Bond Length (C-Cl) | 1.75 Å | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

Note: This data is for a related compound and is presented for illustrative purposes.

Calculation of Potential Energy Surfaces and Transition States for Reactions

Understanding the reaction pathways of "2,3-Dibromopropyl 2-chlorobenzoate" is crucial for predicting its stability and potential degradation mechanisms. Quantum chemical calculations can be used to map out the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms.

By exploring the PES, chemists can identify stationary points, which include local minima corresponding to stable molecules (reactants, products, and intermediates) and saddle points corresponding to transition states. The transition state is the highest energy point along the lowest energy path from reactants to products and is critical for determining the reaction rate. For complex molecules, locating transition states can be computationally demanding, but it provides invaluable insight into the reaction mechanism. For instance, studies on the decomposition of other brominated compounds can serve as a guide for investigating the potential debromination or ester hydrolysis pathways of "2,3-Dibromopropyl 2-chlorobenzoate".

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to aid in the experimental identification and characterization of a compound.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by the motions of its atoms. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For 2-chlorobenzoic acid, calculated vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach for "2,3-Dibromopropyl 2-chlorobenzoate" would involve calculating the vibrational modes and comparing them to expected group frequencies for the ester, aromatic, and alkyl bromide functionalities.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework. By comparing the calculated chemical shifts with experimental values, it is possible to confirm the assigned structure and stereochemistry of a molecule. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1730 |

| C-O-C (ester) | Asymmetric Stretching | ~1250 |

| C-Br | Stretching | ~600-700 |

| Aromatic C-H | Stretching | >3000 |

Note: These are typical ranges and would be specifically calculated for "2,3-Dibromopropyl 2-chlorobenzoate".

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule in a condensed phase (e.g., in a solvent or as part of a larger system).

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of the molecule's dynamic behavior over time. For a flexible molecule like "2,3-Dibromopropyl 2-chlorobenzoate," with its rotatable bonds, MD simulations can be used to explore the different conformations it can adopt and their relative populations. This is important as the biological and chemical activity of a molecule can be highly dependent on its conformation.

Furthermore, MD simulations can provide insights into how "2,3-Dibromopropyl 2-chlorobenzoate" interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating the molecule in a box of water, for example, one can study its solvation properties and the structure of the surrounding solvent.

Reaction Kinetics and Mechanism Modeling

Theoretical modeling can also be used to predict the rates and understand the mechanisms of chemical reactions involving "2,3-Dibromopropyl 2-chlorobenzoate."

Theoretical Determination of Rate Constants and Activation Energies

The rate of a chemical reaction is determined by its activation energy, which is the energy barrier that must be overcome for the reaction to occur. The activation energy can be calculated as the difference in energy between the reactants and the transition state, both of which can be determined using quantum chemical methods as described in section 7.1.2.

Once the activation energy is known, the rate constant for the reaction can be estimated using Transition State Theory (TST). TST provides a framework for calculating the rate constant based on the properties of the reactants and the transition state. While direct kinetic studies on "2,3-Dibromopropyl 2-chlorobenzoate" are not available, the methodologies have been applied to other brominated flame retardants to understand their thermal decomposition and combustion chemistry. bohrium.com

Elucidation of Reaction Pathways and Intermediate Species

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions, including the degradation and transformation of organic compounds. For a molecule like 2,3-dibromopropyl 2-chlorobenzoate, theoretical studies would aim to map out the potential energy surfaces of various reaction pathways, identifying transition states and intermediate species.

Common degradation pathways for similar halogenated esters could include thermal degradation, hydrolysis, and dehydrobromination. Theoretical analysis of such reactions for analogous compounds has been performed. For instance, studies on the reaction of atomic bromine with organic molecules have utilized quantum chemical calculations to understand kinetic behavior and reaction mechanisms, often revealing addition-elimination pathways. researchgate.netresearchgate.net In the case of 2,3-dibromopropyl 2-chlorobenzoate, computational models could predict the likelihood of different degradation routes. For example, the presence of bromine atoms on adjacent carbons in the propyl chain suggests that a likely initial degradation step could be the elimination of bromine.

Furthermore, the ester linkage is susceptible to hydrolysis, which would cleave the molecule into 2-chlorobenzoic acid and 2,3-dibromopropanol. Computational models can simulate this process, calculating the activation energy required and showing how the presence of the chlorine atom on the benzoate (B1203000) ring might influence the reaction rate electronically.

While specific data for 2,3-dibromopropyl 2-chlorobenzoate is not available, a hypothetical study would generate data such as that presented in the illustrative table below.

Table 1: Illustrative Data from a Hypothetical DFT Study on the Degradation of 2,3-Dibromopropyl 2-chlorobenzoate

| Hypothetical Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) | Description of Intermediate/Transition State |

| Initial C-Br Bond Cleavage | B3LYP/6-31G(d) | 180 | Formation of a brominated propyl radical and a bromine radical. |

| Ester Hydrolysis (Acid-Catalyzed) | M06-2X/def2-TZVP | 120 | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. |

| Dehydrobromination | B3LYP/6-31G(d) | 150 | Concerted elimination of HBr to form an allyl benzoate derivative. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are developed by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties. For emerging contaminants like many brominated flame retardants, QSAR/QSPR can be invaluable for predicting their behavior and potential impact where experimental data is lacking. mdpi.com

For 2,3-Dibromopropyl 2-chlorobenzoate, QSAR/QSPR models could be developed to predict a range of properties without the need for extensive laboratory testing. Such models have been successfully developed for other classes of halogenated compounds, like halogenated benzenes, to predict properties such as boiling point, melting point, and density. nih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A set of structurally related compounds with known experimental data for the property of interest is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the set is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D-descriptors (e.g., molecular volume). researchgate.netnih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property being modeled. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

While no specific QSAR/QSPR models for 2,3-Dibromopropyl 2-chlorobenzoate were found in the literature, the table below illustrates the types of molecular descriptors that would be relevant in such a model for predicting a physicochemical property like the octanol-water partition coefficient (LogP), a key parameter in environmental fate modeling.

Table 2: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of Halogenated Benzoates

| Descriptor Type | Descriptor Name | Symbol | Predicted Influence on LogP |

| Constitutional | Molecular Weight | MW | Positive correlation; larger molecules tend to be more lipophilic. |

| Topological | Kier & Hall Index (1st order) | ¹χ | Reflects molecular size and branching; often correlates with LogP. |

| Electronic | Dipole Moment | µ | Negative correlation; higher polarity generally leads to lower lipophilicity. |

| Quantum Chemical | HOMO Energy | EHOMO | Can relate to intermolecular interactions; correlation may not be direct. |

| 3D-Descriptor | Solvent Accessible Surface Area | SASA | Positive correlation; larger surface area can increase interaction with nonpolar solvents. |

Conclusion and Future Research Directions for 2,3 Dibromopropyl 2 Chlorobenzoate

Summary of Key Findings and Knowledge Gaps

A comprehensive review of available scientific databases reveals a stark lack of empirical data and published studies on 2,3-Dibromopropyl 2-chlorobenzoate (B514982). The primary "key finding" is the compound's molecular structure and basic identifiers, as listed in chemical databases. Beyond this, the scientific literature is silent.

This leads to a considerable number of knowledge gaps, which are summarized below:

| Area of Research | Identified Knowledge Gaps |

| Synthesis | No published, optimized, or scalable synthetic methodologies. |

| Physicochemical Properties | Lack of experimentally determined data for melting point, boiling point, solubility, vapor pressure, and partition coefficients. |

| Spectroscopic Characterization | Absence of detailed and publicly available NMR, IR, Mass Spectrometry, and UV-Vis spectral data. |

| Reactivity and Stability | No information on its chemical stability under various conditions (e.g., pH, temperature, light). |

| Biological Activity | No studies on its potential interactions with biological systems, including enzymatic degradation or toxicological profiles. |

| Environmental Fate | Complete absence of data on its persistence, degradation pathways (biotic and abiotic), and potential for bioaccumulation. |

| Analytical Methods | Lack of validated analytical methods for its detection and quantification in various matrices. |

Proposed Future Research Avenues in Synthesis and Characterization

To address the foundational knowledge gaps, a systematic approach to the synthesis and characterization of 2,3-Dibromopropyl 2-chlorobenzoate is proposed.

Synthesis: Future research should focus on developing and optimizing synthetic routes. A logical starting point would be the esterification of 2-chlorobenzoic acid with 2,3-dibromopropan-1-ol. Different catalytic systems (e.g., acid catalysts, coupling agents) and reaction conditions (e.g., temperature, solvent) should be explored to maximize yield and purity. The development of a "green" synthetic pathway, minimizing waste and the use of hazardous reagents, should also be a priority.

Characterization: Once synthesized, a full suite of analytical techniques must be employed for comprehensive characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, aiding in structural elucidation.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

X-ray Crystallography: If suitable crystals can be obtained, this will provide unambiguous confirmation of the three-dimensional molecular structure.

Physicochemical Property Determination: Experimental measurement of melting point, boiling point, water solubility, and the octanol-water partition coefficient (Kow) is crucial for predicting its environmental behavior.

Directions for Advanced Mechanistic Studies and Environmental Transformation Research

Given the presence of bromine and chlorine atoms, which are common in persistent organic pollutants, understanding the environmental fate of 2,3-Dibromopropyl 2-chlorobenzoate is of high importance. nih.gov

Mechanistic Studies: Research should be initiated to understand the potential reactivity of this molecule. Studies on its susceptibility to hydrolysis under different pH conditions would provide insight into its stability in aqueous environments. Photodegradation studies, exposing the compound to simulated sunlight, are also necessary to determine its atmospheric persistence and potential transformation products. nih.gov

Environmental Transformation: The biodegradation potential of 2,3-Dibromopropyl 2-chlorobenzoate needs to be assessed. mdpi.com Studies using microbial consortia from various environmental compartments (e.g., soil, sediment, wastewater) can reveal whether microorganisms can degrade this compound. nih.govresearchgate.net Research on chlorinated benzoates has shown that they can be subject to microbial degradation under both aerobic and anaerobic conditions. arizona.edu It would be valuable to investigate if similar pathways are relevant for this compound. The identification of metabolic products is critical to understanding the complete environmental transformation pathway.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

A modern and efficient approach to studying 2,3-Dibromopropyl 2-chlorobenzoate would involve the tight integration of computational modeling and experimental work. nih.govnih.gov

Computational Chemistry:

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. acs.orgresearchgate.net

Quantum chemical simulations can provide insights into the electronic structure and reactivity of the molecule, helping to predict potential sites of metabolic attack or chemical degradation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate its potential toxicity and environmental properties based on its structure, guiding the prioritization of experimental studies.

Integrated Approach: Computational predictions should be used to guide experimental design. For example, predicted degradation products from computational models can be targeted for identification in experimental degradation studies. Conversely, experimental data should be used to validate and refine the computational models, leading to a more robust and comprehensive understanding of the compound's behavior. This synergistic approach will accelerate the pace of research and provide a deeper understanding of this currently enigmatic molecule.

Q & A

Q. What computational tools predict the environmental persistence of 2,3-dibromopropyl 2-chlorobenzoate?

- Approach : Apply EPI Suite’s BIOWIN and AOPWIN models to estimate biodegradation half-lives and ozone reaction rates. Validate with experimental hydroxyl radical rate constants (k·OH) from smog chamber studies. For analogues like tris(2,3-dibromopropyl) phosphate, predicted atmospheric persistence exceeds 14 days, suggesting long-range transport potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.